ETOPOSIDE PHOSPHATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

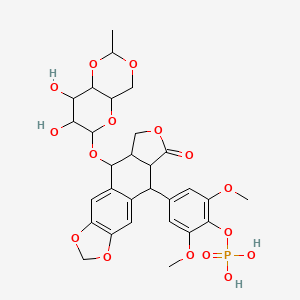

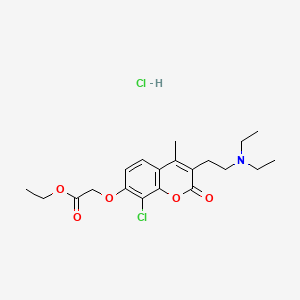

Etoposide phosphate is a water-soluble ester of etoposide, a semi-synthetic derivative of podophyllotoxin. It is primarily used as an antineoplastic agent in chemotherapy for various types of cancer, including testicular cancer, lung cancer, lymphoma, leukemia, and ovarian cancer . The compound is known for its ability to inhibit DNA synthesis by forming a complex with topoisomerase II and DNA, leading to DNA strand breaks and cell death .

Preparation Methods

Etoposide phosphate is synthesized through a series of chemical reactions. The synthetic route involves blocking the hydroxyl groups of the saccharide moiety of etoposide with halogenoacetyl groups, followed by phosphorylation at the 4’-position, and finally removing the halogenoacetyl groups in the presence of an amine . Industrial production methods typically involve the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Etoposide phosphate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. .

Scientific Research Applications

Etoposide phosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase inhibitors.

Biology: Researchers use this compound to investigate the cellular processes involved in DNA damage and repair.

Medicine: The compound is extensively used in clinical trials and studies to develop new cancer therapies.

Industry: This compound is used in the pharmaceutical industry for the production of chemotherapy drugs

Mechanism of Action

Etoposide phosphate exerts its effects by inhibiting DNA topoisomerase II, an enzyme that helps in the relaxation of supercoiled DNA. By forming a complex with topoisomerase II and DNA, this compound induces breaks in double-stranded DNA and prevents the repair of these breaks. This leads to the accumulation of DNA damage, ultimately causing cell death. The compound primarily affects the G2 and S phases of the cell cycle .

Comparison with Similar Compounds

Etoposide phosphate is unique among topoisomerase inhibitors due to its water solubility and ability to be administered intravenously. Similar compounds include:

Etoposide: The parent compound of this compound, used in similar cancer treatments.

Teniposide: Another podophyllotoxin derivative with similar mechanisms of action but different pharmacokinetic properties.

Doxorubicin: A topoisomerase II inhibitor with a broader spectrum of activity but higher toxicity. This compound stands out due to its improved solubility and reduced risk of precipitation during administration .

Properties

IUPAC Name |

[4-[5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQODXNTTZAGID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33O16P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[[1-(5-Chloro-2-pyridinyl)-2-pyrrolyl]methyl]-3-piperidinyl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B1257150.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-nitrophenyl)urea](/img/structure/B1257151.png)

![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-thiazolecarboxamide](/img/structure/B1257159.png)

![[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1257161.png)

![(4R,4aS,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1257166.png)

![3-bromo-N-[2-[(3R,6S)-6-[(4-methoxyphenyl)methyl]-3-(phenylmethyl)-2,3,5,6-tetrahydroimidazo[1,2-a]imidazol-7-yl]ethyl]-4-methylbenzamide](/img/structure/B1257167.png)

![4-[(3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B1257169.png)